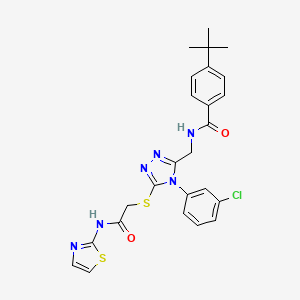

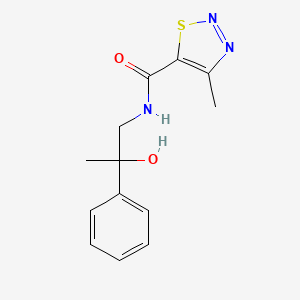

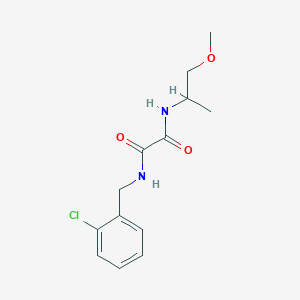

![molecular formula C17H19N3O2 B2606349 4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine CAS No. 2416234-28-9](/img/structure/B2606349.png)

4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine scaffold, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines have been reported to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications

Structural and Electronic Properties : Research on pyrimidine derivatives, including structural analysis and electronic properties, indicates their importance in understanding molecular behavior and interactions. For instance, studies on the crystal structure of promutagen O4-methylthymidine emphasize the significance of the anti-conformation of the O(4) methoxy group and potential mispairing with guanine, suggesting applications in genetic research and mutagenesis studies (Brennan et al., 1986).

Antiviral Activity : Pyrimidine derivatives have shown potential in inhibiting retrovirus replication, indicating their importance in developing antiviral medications. The study of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues demonstrates this application, showcasing their effectiveness against human immunodeficiency virus and other retroviruses (Hocková et al., 2003).

Antibacterial Agents : The development of new antibacterial agents is another application area, where pyrimidine derivatives, such as 2,4-diamino-5-benzylpyrimidines, have been explored for their high specificity and activity against bacterial dihydrofolate reductase, suggesting a route for creating potent antibacterial medications (Johnson et al., 1989).

Liquid Crystal Properties : Pyrimidine derivatives have been studied for their liquid crystal properties, which are essential for applications in display technologies and optical devices. The synthesis and analysis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, which exhibit nematic and smectic liquid crystal behaviors, underscore their potential in materials science (Mikhaleva, 2003).

Nonlinear Optical Materials : Pyrimidine derivatives have also been explored for their nonlinear optical (NLO) properties, important for photonic and optoelectronic applications. The study on thiopyrimidine derivatives highlights their promising applications in medicine and NLO fields, indicating the significance of pyrimidine structures in developing high-tech materials (Hussain et al., 2020).

Mechanism of Action

Future Directions

Research developments suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name |

4-[4-(methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-11-9-13(22-10-21-4)5-6-14(11)16-15-7-8-20(3)17(15)19-12(2)18-16/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHURBFJCSXUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCOC)C2=C3C=CN(C3=NC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

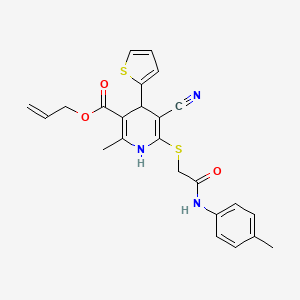

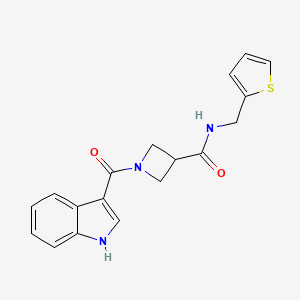

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)

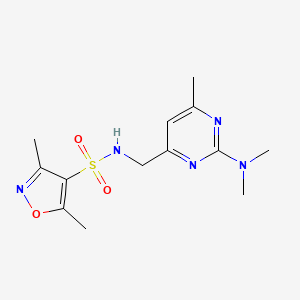

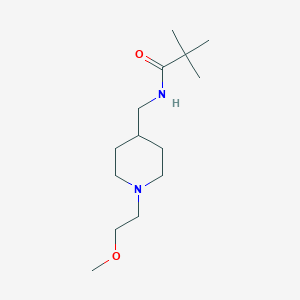

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

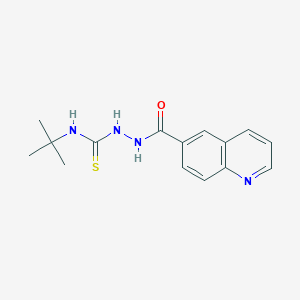

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)